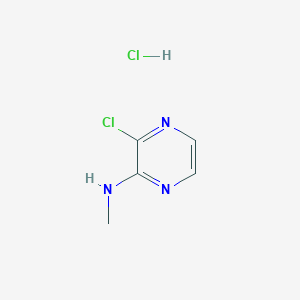

3-chloro-N-methylpyrazin-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-N-methylpyrazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c1-7-5-4(6)8-2-3-9-5;/h2-3H,1H3,(H,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBDVRHCZOATJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Pyrazine Amines in Synthetic Organic Chemistry

Pyrazine (B50134) amines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in synthetic organic chemistry due to their versatile reactivity and presence in numerous biologically active molecules. The pyrazine ring, an aromatic six-membered ring with two nitrogen atoms at positions 1 and 4, can be functionalized in various ways, and the introduction of an amine group further enhances its chemical utility.

The amino group can act as a nucleophile, a directing group for electrophilic substitution, or a precursor for the formation of other functional groups. This versatility makes pyrazine amines key starting materials or intermediates in the synthesis of a wide range of organic compounds. Their ability to participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allows for the construction of complex molecular architectures. The pyrazine nucleus itself is found in many natural products and pharmaceuticals, contributing to their biological activity through hydrogen bonding and other intermolecular interactions.

The Role of Halogenated Pyrazine Scaffolds in Chemical Research

The introduction of a halogen atom, such as chlorine, onto the pyrazine (B50134) scaffold significantly modulates the electronic properties and reactivity of the ring. Halogenated pyrazines are crucial intermediates in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen atom can influence the acidity or basicity of the molecule and can affect the regioselectivity of subsequent reactions.

From a synthetic standpoint, the halogen atom serves as a versatile handle for further chemical transformations. It can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, providing a strategic position for introducing new functional groups and building molecular complexity. This reactivity is extensively exploited in the development of new pharmaceuticals. For instance, halogenated pyrazine derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of a halogen can also enhance the lipophilicity of a molecule, which may improve its pharmacokinetic properties.

Overview of Research Trajectories for 3 Chloro N Methylpyrazin 2 Amine Hydrochloride

Established and Proposed Synthetic Routes for 3-chloro-N-methylpyrazin-2-amine Core

The construction of the 3-chloro-N-methylpyrazin-2-amine core can be approached through several synthetic strategies, primarily involving the sequential functionalization of a pre-formed pyrazine ring or the construction of the ring from acyclic precursors.

Precursor Synthesis and Halogenation Approaches in Pyrazine Chemistry

A primary route to the target compound involves the direct halogenation of an aminopyrazine precursor. The synthesis typically begins with the commercially available 2-aminopyrazine (B29847). The introduction of a chlorine atom onto the pyrazine ring is an electrophilic substitution reaction. The amino group at the C-2 position is an activating group, facilitating this substitution.

The halogenation of 2-aminopyrazine has been studied using various halogenating agents. thieme-connect.com N-chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of such heterocyclic systems. The reaction conditions, including the solvent and temperature, play a crucial role in the selectivity and yield of the halogenation. For instance, the chlorination of 2-aminopyrazine with NCS in a solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C) can lead to the formation of 2-amino-5-chloropyrazine. chemicalbook.com To achieve the desired 3-chloro isomer, careful control of reaction conditions is necessary, as di- and tri-chlorinated byproducts can also be formed. thieme-connect.com Studies on the halogenation of 2-aminopyrazine have shown that solvents such as acetonitrile (B52724) can provide good yields for chlorination and bromination. thieme-connect.comthieme-connect.com Microwave-assisted reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. thieme-connect.comthieme-connect.com

| Halogenating Agent | Solvent | Conditions | Product(s) | Yield (%) |

| N-Chlorosuccinimide (NCS) | Dichloromethane | 0 °C, 24 h | 2-amino-5-chloropyrazine | Not specified |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp | 2-amino-5-chloropyrazine | High |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Microwave | 2-amino-3,5-dichloropyrazine and 2-amino-3,5,6-trichloropyrazine | Low |

This table presents data on the halogenation of the parent 2-aminopyrazine, a key precursor.

Once 2-amino-3-chloropyrazine (B41553) is obtained, the final step to the core structure (prior to salt formation) is the methylation of the amino group. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity. The regioselectivity of methylation on substituted aminopyridines (a related heterocyclic system) has been shown to be influenced by steric and electronic effects, as well as solvent choice. rsc.org

Amination Reactions and Aminodehalogenation in Pyrazine Synthesis

An alternative and widely utilized strategy for the synthesis of aminopyrazines is through aminodehalogenation, which involves the nucleophilic substitution of a halogen atom on the pyrazine ring with an amine. A plausible route to 3-chloro-N-methylpyrazin-2-amine starts with a dihalogenated pyrazine, such as 2,3-dichloropyrazine (B116531).

The reaction of 2,3-dichloropyrazine with methylamine (B109427) can, in principle, lead to the substitution of one or both chlorine atoms. Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, the chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr). The challenge in this approach lies in achieving selective monosubstitution. The reaction conditions, such as temperature, solvent, and stoichiometry of the reactants, must be carefully controlled to favor the displacement of only one chlorine atom. The substitution is likely to occur preferentially at the 2-position to yield 3-chloro-N-methylpyrazin-2-amine.

A patent describes a process for preparing C-pyrazine-methylamines by reacting 2,3-dichloropyrazine with a suitable diaryl imine followed by hydrolysis. google.com This multi-step process ultimately introduces an amino group at one of the chlorinated positions. Direct reaction with an amine nucleophile, like methylamine, represents a more direct aminodehalogenation. The reactivity of chloropyrimidines and trichlorotriazines with various nucleophiles has been studied, indicating that halogens on such electron-deficient heterocycles are readily displaced. zenodo.org

Multi-Step Synthesis from Acyclic Precursors to Pyrazine Systems

The construction of the pyrazine ring from acyclic (non-cyclic) precursors is a fundamental approach in heterocyclic chemistry. While specific examples leading directly to 3-chloro-N-methylpyrazin-2-amine are not prevalent in the reviewed literature, general methods for pyrazine synthesis can be adapted.

One of the most common methods for forming the pyrazine ring is the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. A variation of this involves the self-condensation of α-amino ketones, which dimerize to form a dihydropyrazine (B8608421) intermediate that is subsequently oxidized to the aromatic pyrazine. To construct the specific target molecule, this would require appropriately substituted acyclic starting materials that would introduce the chloro, methylamino, and pyrazine ring nitrogen atoms in the correct positions.

Another established route to aminopyrazoles (a related class of heterocyles) involves the condensation of β-ketonitriles with hydrazine. chim.it By analogy, a suitably functionalized β-dicarbonyl or related acyclic precursor could potentially cyclize with a diamine derivative to form the desired substituted pyrazine. For instance, the reaction of a functionalized α-haloketone with an amidine could be a conceivable, though complex, pathway.

Catalytic Methods in the Synthesis of Related Aminopyrazines

Modern synthetic organic chemistry heavily relies on catalytic methods, particularly transition-metal catalysis, for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of arylamines and has been successfully applied to heteroaromatic systems.

This methodology can be applied to the synthesis of N-methylpyrazin-2-amines from chloropyrazine precursors. For example, the reaction of 2-amino-3-chloropyrazine with a methylating agent under palladium catalysis could be a potential route, although direct N-alkylation is often more straightforward. More applicably, 2,3-dichloropyrazine could be selectively coupled with methylamine in the presence of a palladium catalyst.

Successful Buchwald-Hartwig amination of N-arylpyrimidin-2-amines has been reported using a catalyst system comprising dichlorobis(triphenylphosphine)palladium(II), a bulky phosphine (B1218219) ligand such as Xantphos, and a base like sodium tert-butoxide. nih.govnih.gov These conditions are often effective for the amination of electron-deficient heteroaryl chlorides. A similar catalytic system could be envisioned for the reaction between 2,3-dichloropyrazine and methylamine to selectively produce 3-chloro-N-methylpyrazin-2-amine.

| Catalyst System Component | Role | Example |

| Palladium(II) acetate (B1210297) or dichlorobis(triphenylphosphine)Pd(II) | Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Xantphos or Triphenylphosphine | Ligand | - |

| Sodium tert-butoxide or Cesium carbonate | Base | NaOt-Bu, Cs₂CO₃ |

Derivatization Strategies and Chemical Transformations of 3-chloro-N-methylpyrazin-2-amine

The chemical reactivity of 3-chloro-N-methylpyrazin-2-amine is dictated by the functional groups present on the pyrazine ring: the chloro substituent, the methylamino group, and the pyrazine nitrogen atoms themselves.

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring

The chlorine atom at the C-3 position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the chlorine atom and the amino group, making the carbon atom attached to the chlorine electrophilic and thus a prime site for nucleophilic attack.

A wide range of nucleophiles can be employed to displace the chloride ion. These include, but are not limited to, alkoxides, thiolates, and other amines. For example, reaction with sodium methoxide (B1231860) would yield 3-methoxy-N-methylpyrazin-2-amine. The reaction with a thiol, such as sodium thiophenoxide, would result in the corresponding 3-thiophenyl derivative.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is expelled, and the aromaticity of the pyrazine ring is restored. The stability of the Meisenheimer complex is a key factor in the feasibility of SNAr reactions, and the electron-withdrawing pyrazine nitrogens play a crucial role in stabilizing this intermediate. Sequential nucleophilic aromatic substitution reactions have been demonstrated on related systems like 2,3-dichloroquinoxaline, where both chlorine atoms can be displaced by nucleophiles such as butylamine. nih.gov

C-N and C-C Bond Formation Reactions in Pyrazine Derivatives

The chloro substituent at the 3-position of the pyrazine ring is a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyrazine ring enhances the reactivity of the C-Cl bond towards oxidative addition, a critical step in many palladium-catalyzed reactions.

C-N Bond Formation:

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide. researchgate.netnih.govnih.gov This reaction is highly applicable to chloropyrazines, allowing for the introduction of a wide range of primary and secondary amines at the 3-position. The general reaction scheme involves a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific amine and pyrazine substrate. mdpi.com

Key Parameters for Buchwald-Hartwig Amination of Chloropyrazines:

| Parameter | Description |

| Catalyst | Typically a palladium(0) or palladium(II) precursor, such as Pd(OAc)₂, Pd₂(dba)₃. |

| Ligand | Bulky, electron-rich phosphine ligands like XPhos, SPhos, or Josiphos-type ligands are often effective. researchgate.net |

| Base | A strong, non-nucleophilic base such as NaOtBu, K₂CO₃, or Cs₂CO₃ is commonly used. |

| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally employed. |

C-C Bond Formation:

Palladium-catalyzed cross-coupling reactions are also instrumental in forming new C-C bonds on the pyrazine core. The Suzuki, Sonogashira, and Stille couplings are particularly noteworthy.

Suzuki Coupling: This reaction pairs the chloropyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netchemrxiv.org It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents. The reaction is tolerant of a wide range of functional groups on the boronic acid partner. One of the early examples demonstrated the successful coupling of chloropyrazine with various arylboronic acids using a Pd(dppb)Cl₂ catalyst. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the chloropyrazine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.commdpi.comxmu.edu.cn This method is invaluable for the synthesis of alkynylpyrazines, which are versatile intermediates for further transformations. Chloropyrazine has been shown to be an excellent substrate for this reaction, leading to high yields of the corresponding diarylacetylenes. mdpi.com

Stille Coupling: This reaction involves the coupling of the chloropyrazine with an organostannane reagent. While effective, the toxicity of the tin reagents has led to a preference for other methods like the Suzuki coupling. mdpi.com

Illustrative Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines:

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki | Arylboronic acid | Pd(OAc)₂ / SPhos, Base | C-C (Aryl) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI, Amine Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos, Base | C-N |

Modifications at the N-Methylamino Substituent

The N-methylamino group at the 2-position of the pyrazine ring offers another avenue for structural modification, primarily through reactions targeting the secondary amine functionality.

N-Alkylation:

Further alkylation of the N-methylamino group can be achieved using various alkylating agents. However, selective mono-alkylation can be challenging as the resulting tertiary amine can compete for the alkylating agent. Methodologies for selective mono-N-alkylation often involve the use of specific reagents or protecting group strategies. rsc.org For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent is a common method for introducing a second alkyl group. Photocatalytic systems using copper and gold have also been reported for the N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature. nih.gov

N-Acylation:

The N-methylamino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This transformation is generally high-yielding and can be used to introduce a wide variety of functional groups. The use of acylbenzotriazoles in water has been reported as a greener approach for N-acylation of amines. researchgate.net

Potential Reactions at the N-Methylamino Group:

| Reaction Type | Reagent | Product |

| Alkylation | Alkyl halide, Base | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Tertiary Amine |

| Acylation | Acyl chloride/Anhydride, Base | Amide |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

A study on the synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides demonstrated the introduction of various alkyl groups onto an amino-substituted pyrazine ring, highlighting the feasibility of modifying such amino groups. mdpi.com

Redox Chemistry of the Pyrazine Core and its Derivatives

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to reduction. The presence of substituents significantly influences the redox potentials of the pyrazine core.

Reduction:

The electrochemical reduction of pyrazine and its derivatives has been studied, often revealing a two-step, one-electron reduction process in acidic media. mdpi.com The initial reduction typically forms a radical anion, which can then be further reduced to a di-anion or undergo protonation and subsequent reactions. The electrochemical reduction of pyrazines in an alkaline hydroorganic medium can lead to the formation of 1,4-dihydropyrazines, which are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. The substituents on the pyrazine ring, such as the chloro and N-methylamino groups, will modulate the reduction potential. Electron-withdrawing groups like the chloro atom are expected to make the pyrazine ring easier to reduce, while electron-donating groups like the amino group would have the opposite effect.

Oxidation:

The oxidation of the pyrazine ring itself is generally difficult due to its electron-deficient nature. However, the substituents can be more susceptible to oxidation. The N-methylamino group can potentially be oxidized. The electrochemical oxidation of amines can proceed through various mechanisms, often involving the formation of radical cations. mdpi.com The oxidation of the sulfur atom in phenothiazine (B1677639) derivatives, which are structurally related to pyrazines, has been well-studied and proceeds through a radical cation intermediate. A similar mechanism could be envisioned for the oxidation of the nitrogen atoms in the pyrazine ring under certain conditions. The presence of the electron-donating N-methylamino group may lower the oxidation potential of the pyrazine ring compared to unsubstituted pyrazine.

Influence of Substituents on Redox Potentials:

| Substituent | Electronic Effect | Expected Impact on Reduction Potential | Expected Impact on Oxidation Potential |

| -Cl | Electron-withdrawing | Makes reduction easier (more positive potential) | Makes oxidation harder (more positive potential) |

| -NHMe | Electron-donating | Makes reduction harder (more negative potential) | Makes oxidation easier (less positive potential) |

The interplay of these two substituents in 3-chloro-N-methylpyrazin-2-amine will result in a unique redox profile that can be exploited in synthetic applications or may be relevant to its biological activity.

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.

In a typical ¹H NMR spectrum, the protons of the pyrazine ring and the N-methyl group would exhibit characteristic chemical shifts. The two protons on the pyrazine ring are expected to appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns (e.g., doublets) revealing their coupling relationships. The protons of the N-methyl group would typically appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom in the molecule, including the two carbons of the pyrazine ring, the carbon atom bonded to the chlorine, and the carbon of the N-methyl group. The chemical shifts of these signals are indicative of their electronic environments.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazine-H | δ 7.5 - 8.5 | Doublet |

| Pyrazine-H | δ 7.5 - 8.5 | Doublet |

| N-CH₃ | δ 2.5 - 3.5 | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Pyrazine-C | δ 140 - 160 |

| Pyrazine-C | δ 130 - 150 |

| Pyrazine-C-Cl | δ 145 - 165 |

| N-CH₃ | δ 25 - 40 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with peaks corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures and confirming its molecular weight. The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner.

| Ion | Expected m/z | Notes |

| [M+H]⁺ (³⁵Cl) | 144.04 | Corresponding to C₅H₇³⁵ClN₃ + H⁺ |

| [M+H]⁺ (³⁷Cl) | 146.04 | Corresponding to C₅H₇³⁷ClN₃ + H⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. These would include N-H stretching vibrations from the amine group, C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and a C-Cl stretching vibration.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N, C=C Stretch (ring) | 1500 - 1600 |

| C-Cl Stretch | 600 - 800 |

Chromatographic Methodologies for Purity and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. A validated HPLC method would involve injecting a solution of the compound onto a stationary phase (column) and eluting it with a mobile phase. The compound would be detected as it elutes from the column, and its purity would be determined by the area of its peak relative to the total area of all peaks in the chromatogram. A typical HPLC method would specify the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid), flow rate, and detection wavelength.

Gas Chromatography (GC) for Volatile Compounds

While this compound itself is a salt and therefore not highly volatile, Gas Chromatography (GC) could be employed for the analysis of related volatile impurities or for the analysis of the free base form of the compound. In GC, the sample is vaporized and passed through a column with a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. The choice of column and temperature program is critical for achieving good separation of pyrazine derivatives.

X-ray Diffraction Analysis for Crystalline Structure Determination and Hydrogen-Bonding Networks

While a comprehensive search of the scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound, it is possible to infer likely structural characteristics based on studies of analogous chloropyrazine and aminopyridine derivatives. mdpi.comntis.gov The formation of the hydrochloride salt introduces a chloride anion and protonates the basic pyrazine ring, setting the stage for a rich and influential hydrogen-bonding network.

In the solid state, organic hydrochloride salts typically exhibit extensive hydrogen bonding where the protonated amine functionalities act as hydrogen-bond donors and the chloride ion serves as an acceptor. nih.gov For this compound, protonation is anticipated to occur at one of the pyrazine ring nitrogen atoms, creating a cationic species. This cation, along with the secondary amine group (N-H), would readily engage in hydrogen bonding with the chloride anion.

The supramolecular assembly of related aminopyridine and aminopyrazine compounds frequently involves the formation of centrosymmetric dimers through N-H···N hydrogen bonds. mdpi.com In the case of this compound, it is plausible that the N-H group of the methylamine substituent and the unprotonated pyrazine ring nitrogen of an adjacent molecule could participate in forming such dimeric motifs. These dimers can then be further interconnected by hydrogen bonds involving the chloride ions, leading to the formation of extended one-, two-, or three-dimensional networks.

Given the absence of experimental data, a hypothetical data table for this compound cannot be generated. However, for illustrative purposes, the table below presents typical crystallographic parameters that would be determined from a single-crystal X-ray diffraction experiment.

| Crystallographic Parameter | Description | Example Data (Hypothetical) |

| Chemical Formula | The elemental composition of the compound. | C₅H₈Cl₂N₃ |

| Formula Weight | The sum of the atomic weights of the atoms in the chemical formula. | 179.05 g/mol |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | A description of the symmetry of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the edges of the unit cell. | a = 8.123 Å, b = 12.456 Å, c = 9.789 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105.34°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 956.7 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.243 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Definitive determination of the crystalline structure and the precise nature of the hydrogen-bonding network in this compound awaits empirical validation through single-crystal X-ray diffraction analysis. Such a study would provide invaluable insights into the solid-state behavior of this compound.

Computational and Theoretical Investigations of 3 Chloro N Methylpyrazin 2 Amine Hydrochloride and Its Analogs

Quantum Chemical Approaches for Electronic Structure and Reactivitypharmablock.com

Quantum chemical methods are essential for elucidating the electronic characteristics and predicting the chemical behavior of pyrazine (B50134) derivatives. These approaches model the molecule at the subatomic level, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying systems like substituted pyrazines. mdpi.com DFT calculations are crucial for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicting susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Electrostatic Potential (ESP) Map | Visual representation of charge distribution on the molecule's surface. | Identifying sites for intermolecular interactions. chemrxiv.org |

Computational methods are instrumental in mapping out potential reaction pathways and identifying the associated transition states. nih.gov For chloropyrazine derivatives, a common reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. researchgate.net Theoretical calculations can model the energy profile of such reactions, determining the activation energy required to reach the transition state. mdpi.com

By comparing the activation energies of different possible pathways, researchers can predict the most likely reaction mechanism and the resulting products. nih.govnih.gov This is particularly useful in synthesis planning, allowing for the optimization of reaction conditions to favor the desired outcome. nih.gov For instance, DFT calculations can help understand how the electronic nature of the pyrazine ring and its substituents influences the feasibility of a substitution reaction at a specific position. mdpi.com These predictive capabilities reduce the need for extensive experimental trial and error, accelerating the synthesis of new analogs. chemrxiv.org

Molecular Modeling for Conformation and Interaction Analysis

Molecular modeling techniques focus on the three-dimensional structure of molecules and their interactions with other molecules. These methods are crucial for understanding how a molecule's shape and flexibility influence its function.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. 3-chloro-N-methylpyrazin-2-amine hydrochloride and its analogs possess rotatable bonds, such as the bond connecting the methylamino group to the pyrazine ring. Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of these molecules over time.

MD simulations model the movements of atoms and bonds within a molecule, providing a dynamic picture of its accessible conformations. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt. Understanding the preferred shape of a molecule is critical, as it determines how well it can fit into the binding site of a biological target, such as an enzyme or receptor.

The hydrochloride salt form of 3-chloro-N-methylpyrazin-2-amine introduces specific intermolecular interaction possibilities, most notably hydrogen bonding. mdpi.com The protonated pyrazine ring and the chloride anion can act as hydrogen bond donors and acceptors, respectively. nih.gov Molecular modeling can predict the geometry and strength of these hydrogen bonds, which are fundamental to the crystal packing of the solid form and its interactions in a biological environment. mdpi.com

In the context of drug design, pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the hinge region of protein kinases. pharmablock.comnih.gov Computational models can predict these interactions, identifying key hydrogen bonds, π-π stacking, and other non-covalent forces between a pyrazine analog and its protein target. nih.gov This information is invaluable for explaining the structure-activity relationship (SAR) and for guiding the design of more potent derivatives. nih.gov

In Silico Design and Virtual Screening of Derivativesjksus.org

In silico techniques leverage computational power to design and screen large libraries of virtual compounds, significantly accelerating the early stages of drug discovery. jksus.org The 3-chloro-N-methylpyrazin-2-amine scaffold can serve as a starting point for creating novel derivatives.

Virtual screening involves computationally evaluating thousands to millions of virtual molecules for their potential to bind to a specific biological target. jksus.orgjapsonline.com This process typically begins with molecular docking, where computer algorithms predict the preferred orientation of a molecule within a protein's binding site and estimate the strength of the interaction (binding affinity). japsonline.com This allows researchers to prioritize a smaller, more manageable number of compounds for actual synthesis and experimental testing. tandfonline.comtandfonline.com

By starting with the pyrazine core, virtual libraries can be generated by adding various substituents at different positions. nih.gov These libraries are then screened against the three-dimensional structure of a target protein. researchgate.net The results can identify derivatives with improved binding affinity, selectivity, or other desirable properties, guiding synthetic efforts toward the most promising candidates. nih.govjapsonline.com This rational, computer-aided approach is a cornerstone of modern medicinal chemistry for developing new therapeutic agents based on scaffolds like pyrazine. rsc.org

| Technique | Purpose | Outcome |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Ranking of compounds based on predicted binding scores. japsonline.com |

| Virtual Screening | Screens large compound libraries against a target computationally. | Identification of a smaller set of "hit" compounds for further study. tandfonline.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. | A 3D template used to search for new molecules with similar features. japsonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predictive models to estimate the activity of unsynthesized compounds. japsonline.com |

Exploration of Biological Activities and Structure Activity Relationships

Applications in Medicinal Chemistry as a Versatile Synthetic Intermediate

The chemical reactivity of 3-chloro-N-methylpyrazin-2-amine hydrochloride makes it a valuable building block in drug discovery. The chlorine atom on the pyrazine (B50134) ring is a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This allows for the systematic modification of the pyrazine core to develop novel therapeutic agents.

The pyrazine scaffold is a cornerstone in the development of antimicrobial agents, most notably in the fight against tuberculosis.

Antitubercular Activity: The pyrazine ring is a key component of Pyrazinamide, a first-line drug for tuberculosis treatment. Research has leveraged intermediates like 3-chloropyrazine-2-carboxamide (B1267238) to synthesize novel derivatives. mdpi.comnih.gov For instance, aminodehalogenation of this chloro-precursor with various benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net Several of these compounds displayed potent in vitro activity against Mycobacterium tuberculosis H37Rv, with some showing minimum inhibitory concentration (MIC) values equivalent to or better than pyrazinamide. mdpi.comnih.govresearchgate.net The most active compound in one study, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, had an MIC of 6 µM. mdpi.comnih.gov

Antibacterial and Antifungal Activity: While the primary focus has often been on antitubercular effects, pyrazine derivatives have also been evaluated for broader antimicrobial properties. oup.com Some pyrazine-containing thiazolines and thiazolidinones have demonstrated significant activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) bacteria. nih.gov However, studies on benzylaminopyrazine-2-carboxamides showed only moderate activity against Enterococcus faecalis and Staphylococcus aureus, and no detectable activity against tested fungal strains. mdpi.comnih.gov Another study on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides reported activity against the fungus Trichophyton mentagrophytes. researchgate.net

Antiviral Activity: The pyrazine framework is present in antiviral drugs such as Favipiravir, indicating its potential in developing new antiviral agents.

Pyrazine derivatives are prominent scaffolds for the design of enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy and inflammatory disease treatment.

Kinase Inhibitors: The anilinopyrimidine structure is a common chemotype in clinically approved kinase inhibitors, and pyrazine-based structures can occupy a similar chemical space. mdpi.com Aminopyrazine derivatives have been designed as potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory response. nih.gov Additionally, the pyrazine-based molecule AKN-028 has shown promise as a tyrosine kinase inhibitor for treating acute myeloid leukemia. mdpi.com The incorporation of substituted piperazine (B1678402) moieties onto the pyrazine core is a common strategy to enhance potency and selectivity for specific kinases. mdpi.com

Other Enzyme Inhibitors: Beyond kinases, pyrazine derivatives have been explored as inhibitors for other enzymes. Molecular docking studies have suggested that certain antitubercular pyrazine compounds may target the mycobacterial enoyl-ACP reductase (InhA). mdpi.comnih.gov Furthermore, pyrazoline-based structures have been investigated for their ability to inhibit carbonic anhydrase isoforms, which are involved in various physiological processes and are targets for anticancer drugs. nih.gov

The versatility of the pyrazine nucleus extends to a wide array of other therapeutic areas. tandfonline.comresearchgate.net

Anticancer Agents: The pyrazine-containing molecule Bortezomib is a clinically approved proteasome inhibitor used to treat multiple myeloma. mdpi.com The basic pyrazine framework is frequently modified to create compounds with antimigration and antiproliferative activities relevant to cancer treatment.

Central Nervous System (CNS) Agents: Eszopiclone, a pyrrolopyrazine-based drug, is widely used as a sedative for insomnia. mdpi.com Researchers have also developed oxazolo[3,4-a]pyrazine derivatives that act as potent neuropeptide S receptor antagonists, which could be relevant for treating CNS disorders. acs.org

Other Applications: The pyrazine ring is found in compounds with diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Related Pyrazine Amine Derivatives

Understanding how structural modifications affect biological activity is crucial for rational drug design. SAR studies on pyrazine amine derivatives have provided key insights into the roles of different substituents.

The type and position of halogen atoms on a pyrazine derivative can significantly influence its physicochemical properties and biological interactions.

Interaction Strength: Halogen substitution can modulate the strength of intermolecular interactions like halogen bonds. researchgate.net Studies have shown that substituting hydrogen with fluorine atoms on an aromatic ring interacting with pyrazine can dramatically increase the strength of these bonds. researchgate.net The structural influence of halogens often increases with the size of the atom, in the order of Cl < Br < I. mdpi.com

Physicochemical Properties: Chlorination, in conjunction with pyrazine substitution, has been shown to tune the charge transport properties of molecules, which can be important for applications in materials science and for understanding drug-receptor interactions. rsc.org

The nature of alkyl substituents on the pyrazine ring or its side chains plays a critical role in determining the compound's lipophilicity and steric profile, which in turn affects its biological activity.

Lipophilicity and Activity: A clear relationship often exists between the length of alkyl chains, the compound's lipophilicity, and its biological efficacy. In a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, longer alkyl chains in the 3-(alkylamino) position were more favorable for PET-inhibiting activity. researchgate.net The same study found a correlation between lipophilicity (expressed as log k) and antimycobacterial and antifungal activities, with optimal activity observed within a specific lipophilicity range. researchgate.net

Steric Effects and Molecular Interactions: The distribution and branching of alkyl groups can influence how a molecule interacts with biological targets. nih.gov The introduction of a methyl group on a piperazine ring attached to a kinase inhibitor scaffold can act as a steric handle, improving potency and selectivity. mdpi.com Studies on the interaction between various alkyl-pyrazines and bovine serum albumin (BSA) confirmed that the specific arrangement of methyl groups on the pyrazine ring affects the binding and can induce conformational changes in the protein. nih.gov

Positional Isomerism and its Implications for Biological Response

Positional isomerism, the variation in the location of substituents on a core molecular scaffold, can have profound implications for the biological activity of a compound. The specific arrangement of functional groups dictates the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets such as enzymes and receptors. Consequently, even a minor shift in a substituent's position can dramatically alter efficacy, selectivity, or the nature of the biological response.

Research on other heterocyclic compounds illustrates this principle clearly. For instance, a study on N-thienylcarboxamides, which are positional isomers of N-phenylcarboxamides, demonstrated significant differences in fungicidal activity based on the substitution pattern on the thiophene (B33073) ring. nih.gov The isomers were categorized based on the relative positions of the carboxamide and substituent groups on the thiophene ring. It was found that N-(2-substitututed-3-thienyl)carboxamides (Type A) and N-(4-substituted-3-thienyl)carboxamides (Type B) showed potent fungicidal activity, comparable to their phenyl analogues. nih.gov However, N-(3-substituted-2-thienyl)carboxamides (Type C) exhibited markedly lower activity. nih.gov This divergence in biological effect was attributed to differences in their ability to inhibit the target enzyme, succinate (B1194679) dehydrogenase, as well as variations in chemical stability. nih.gov

Similarly, investigations into novel oxazolidinone derivatives revealed that the spatial arrangement of a linked benzotriazole (B28993) moiety influenced antibacterial potency. nih.gov A linearly attached benzotriazole derivative was found to be more potent than its angularly attached counterpart. nih.gov These examples underscore a fundamental concept in medicinal chemistry: the precise positioning of atoms and functional groups is critical for optimizing interactions with a biological target. For a molecule like 3-chloro-N-methylpyrazin-2-amine, isomers such as 5-chloro-N-methylpyrazin-2-amine or 6-chloro-N-methylpyrazin-2-amine would be expected to exhibit distinct biological profiles due to altered steric and electronic properties influencing their fit and binding affinity within a target's active site.

| Isomer Type | General Structure | Observed Biological Activity (Example: Fungicides) nih.gov |

|---|---|---|

| Type A (e.g., N-(2-substituted-3-thienyl)carboxamide) | Substituents at positions 2 and 3 | High |

| Type B (e.g., N-(4-substituted-3-thienyl)carboxamide) | Substituents at positions 3 and 4 | High |

| Type C (e.g., N-(3-substituted-2-thienyl)carboxamide) | Substituents at positions 2 and 3 | Significantly Lower |

Chemical Biology Probes for Biological System Interrogation

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of cellular processes and pathways. The unique structural features of this compound make it and its derivatives potential candidates for development as probes, particularly for enzyme inhibition studies.

Photosynthetic Electron Transport (PET) Inhibition Studies

The inhibition of photosynthetic electron transport (PET) is a mechanism of action for many commercial herbicides. These compounds typically function by binding to components of Photosystem II (PS II) in chloroplasts, thereby blocking the electron flow from plastoquinone (B1678516) Qₐ to Qₑ, which halts CO₂ fixation and ATP synthesis. mdpi.com

The effectiveness of PET inhibitors is often strongly correlated with the lipophilicity and electronic properties of the molecule, which govern its ability to reach and bind to the hydrophobic Qₑ binding niche on the D₁ protein of PS II. mdpi.comresearchgate.net Studies on various classes of compounds, such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides and 4-arylamino-7-chloroquinolines, have demonstrated PET-inhibiting activity. mdpi.comresearchgate.net For instance, certain N-(3,5-difluorophenyl)- and N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides were identified as potent PET inhibitors with IC₅₀ values around 10 µM. mdpi.com The structure-activity relationships in these series highlight that the position and electron-withdrawing nature of substituents significantly influence activity. mdpi.comresearchgate.net While direct studies on this compound are not prominent, its heterocyclic pyrazine core is a feature present in many biologically active compounds, suggesting that it could serve as a scaffold for designing novel PET inhibitors.

Exploration of Other Enzyme-Inhibiting Activities (e.g., Urease)

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. Its activity is crucial for pathogens like Helicobacter pylori, which uses the resulting ammonia to survive in the acidic environment of the stomach. frontiersin.orgnih.gov Therefore, urease inhibitors are of significant interest for treating infections and related gastric disorders. frontiersin.orgnih.gov

Nitrogen-containing heterocyclic scaffolds, such as pyridine (B92270) and piperazine, are key components in many potent urease inhibitors. frontiersin.orgnih.gov For example, a series of synthesized 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were evaluated for their urease inhibitory potential. Several of these compounds exhibited IC₅₀ values significantly lower than that of the standard inhibitor, thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). frontiersin.orgnih.gov The most active derivatives, compounds 5b and 7e , displayed IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. frontiersin.orgnih.gov Molecular docking studies suggested these potent inhibitors form favorable interactions with the active site of the urease enzyme. frontiersin.orgnih.gov Given that the pyrazine ring in 3-chloro-N-methylpyrazin-2-amine is a bioisostere of pyridine, this compound represents a valuable starting point for the synthesis and evaluation of novel urease inhibitors.

| Compound | IC₅₀ Value (µM) frontiersin.orgnih.gov |

|---|---|

| Compound 5b (a pyridylpiperazine derivative) | 2.0 ± 0.73 |

| Compound 7e (a pyridylpiperazine derivative) | 2.24 ± 1.63 |

| Precursor Piperazine Compound | 3.90 ± 1.91 |

| Thiourea (Standard) | 23.2 ± 11.0 |

Role as a Biochemical Reagent in Life Science Research

Beyond its potential direct biological activities, this compound serves as a valuable biochemical reagent and building block in synthetic and medicinal chemistry. Its structure contains multiple reactive sites—the pyrazine ring, a secondary amine, and a reactive chlorine atom—that can be strategically modified to generate diverse chemical libraries.

In life science research, such scaffolds are essential for developing more complex molecules, including enzyme inhibitors and molecular probes. The pyrazine core is a common motif in pharmacologically active compounds, and the substituents on this compound provide handles for chemical elaboration. For example, the chlorine atom can be displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. The N-methylamino group can also be modified or used as a key interaction point for binding to a biological target. This versatility allows researchers to systematically alter the compound's structure to probe structure-activity relationships and optimize properties like potency, selectivity, and metabolic stability for a desired biological outcome.

Emerging Research Directions and Future Perspectives

Innovative Synthetic Strategies for Complex Pyrazine (B50134) Derivatives

The development of novel and efficient synthetic methods is crucial for exploring the vast chemical space of pyrazine derivatives. Traditional synthesis often involves condensation reactions of 1,2-diamines with 1,2-dicarbonyl compounds, but modern research focuses on more sophisticated and versatile strategies to create highly functionalized and complex pyrazine structures. tandfonline.com

Recent advancements include the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which allow for the precise introduction of various substituents onto the pyrazine core. researchgate.nettandfonline.com These methods have been instrumental in creating libraries of derivatives for structure-activity relationship (SAR) studies. Another innovative approach involves C-H functionalization, which directly modifies the carbon-hydrogen bonds on the pyrazine ring, offering a more atom-economical route to complex molecules. mdpi.com

Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form the product, are gaining traction for their efficiency and ability to generate structural diversity. tandfonline.com Acceptorless dehydrogenative coupling, often catalyzed by earth-abundant metals like manganese, represents a sustainable method for synthesizing substituted pyrazines from readily available amino alcohols, producing only hydrogen gas and water as byproducts. acs.org These cutting-edge strategies are essential for synthesizing novel pyrazine derivatives with tailored properties for specific applications.

Table 1: Comparison of Modern Synthetic Strategies for Pyrazine Derivatives

| Strategy | Description | Advantages | Key Catalysts/Reagents |

| Cross-Coupling Reactions | Forms C-C or C-N bonds to attach substituents to the pyrazine ring. | High functional group tolerance, precise control. | Palladium (Pd), Copper (Cu) |

| C-H Functionalization | Directly converts C-H bonds into C-C or C-X bonds. | Atom economy, reduced synthetic steps. | Palladium (Pd), Iron (Fe) |

| Multicomponent Reactions | Combines three or more starting materials in one pot. | High efficiency, diversity generation. | Various catalysts depending on the reaction. |

| Dehydrogenative Coupling | Forms the pyrazine ring from amino alcohols. | Sustainable, atom-economical, environmentally benign. | Manganese (Mn), Ruthenium (Ru) |

Advanced Computational and Machine Learning Approaches for Pyrazine Design and Optimization

The integration of computational tools has revolutionized the design and optimization of pyrazine-based drug candidates. Quantitative Structure-Activity Relationship (QSAR) studies are widely used to build mathematical models that correlate the chemical structure of pyrazine derivatives with their biological activity. nih.govnih.govsemanticscholar.org These models help in predicting the activity of novel compounds before their synthesis, thereby saving time and resources. nih.gov For instance, QSAR models have been successfully applied to predict the antiproliferative and antimycobacterial activities of pyrazine derivatives. nih.govresearchgate.net

Molecular docking is another powerful computational technique that simulates the interaction between a pyrazine-based ligand and its biological target, such as a protein receptor. pharmablock.com This allows researchers to understand the binding mode and predict the binding affinity, guiding the design of more potent and selective inhibitors. acs.org For example, docking studies have been crucial in developing pyrazine-based inhibitors for targets like checkpoint kinase 1 (CHK1) and spleen tyrosine kinase (Syk). pharmablock.com

More recently, artificial intelligence (AI) and machine learning (ML), particularly deep learning models, are being employed to design novel pyrazine scaffolds with desired properties. tandfonline.com These generative models can explore a vast chemical space and propose new molecules with high predicted activity and selectivity. tandfonline.com A scaffold-based protocol incorporating a deep generative model has been developed to design benzimidazole-pyrazine derivatives as selective adenosine A₂B receptor antagonists. tandfonline.com

Table 2: Computational and Machine Learning Techniques in Pyrazine Research

| Technique | Application | Key Outcome |

| QSAR | Predict biological activity based on chemical structure. | Identification of key structural features for activity. nih.gov |

| Molecular Docking | Simulate ligand-protein binding interactions. | Prediction of binding modes and affinity. pharmablock.com |

| Deep Learning | Generate novel molecular structures with desired properties. | De novo design of potent and selective compounds. tandfonline.com |

| DFT Calculations | Study electronic structure and reactivity. | Understanding molecular properties and reaction mechanisms. nih.govsemanticscholar.org |

Expansion into Novel Therapeutic Areas and Target Identification for Pyrazine Amine Scaffolds

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications. mdpi.comsemanticscholar.org Marketed drugs containing the pyrazine ring include the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the proteasome inhibitor Bortezomib for multiple myeloma. mdpi.comresearchgate.netdrugbank.com

Current research is actively exploring the potential of pyrazine amine scaffolds in new therapeutic areas. A significant focus is on oncology, where pyrazine derivatives are being developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer. pharmablock.comresearchgate.net For example, novel pyrrolo[2,3-b]pyrazine derivatives have been designed as covalent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors to overcome drug resistance in cancer therapy. acs.org Another promising target is the SHP2 protein tyrosine phosphatase, where pyrazine-based allosteric inhibitors are being investigated. mdpi.comnih.govresearchgate.net

Beyond cancer, pyrazine derivatives are showing potential in treating viral infections. Favipiravir, a pyrazine-containing compound, is an antiviral drug that inhibits the RNA-dependent RNA polymerase of several RNA viruses. mdpi.com The scaffold's versatility also extends to neurodegenerative diseases and inflammatory conditions. nih.govtandfonline.com The identification of new biological targets through computational studies and high-throughput screening continues to expand the therapeutic horizons for pyrazine-based compounds. mdpi.commdpi.com

Table 3: Therapeutic Targets and Applications of Pyrazine Derivatives

| Therapeutic Area | Biological Target(s) | Example Compounds/Derivatives |

| Oncology | Protein Kinases (e.g., FGFR, Syk, CHK1), Proteasome, SHP2 | Bortezomib, AKN-028, Pyrrolo[2,3-b]pyrazines mdpi.compharmablock.comacs.org |

| Infectious Diseases | Mycobacterial enzymes, Viral RNA polymerase | Pyrazinamide, Favipiravir mdpi.comlifechemicals.com |

| Cardiovascular | Epithelial sodium channel | Amiloride drugbank.com |

| Central Nervous System | GABAᴀ Receptors | Eszopiclone mdpi.com |

Green Chemistry Approaches in the Synthesis of Halogenated Pyrazines

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. This is particularly relevant for the synthesis of halogenated pyrazines, as traditional halogenation methods often use hazardous reagents.

Innovative green approaches focus on replacing toxic solvents and reagents with more environmentally benign alternatives. tandfonline.com For example, methods have been developed for the bromination of heterocycles using a bromide-bromate couple in an aqueous medium, which is a much safer and more sustainable alternative to using elemental bromine. researchgate.netacs.org Another green strategy involves using hydrogen peroxide as a clean oxidant in combination with ammonium halides for the halogenation of aromatic heterocycles. researchgate.net

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly efficient and environmentally friendly route to pyrazine derivatives. nih.govresearchgate.net For instance, Lipozyme® TL IM, an immobilized lipase, has been used to catalyze the synthesis of pyrazinamide and its derivatives from pyrazine esters and amines in a greener solvent, significantly reducing waste and hazardous reagent use. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, also contributes to the greening of pyrazine synthesis by reducing solvent usage and purification steps. tandfonline.com These sustainable methods are crucial for the future of pharmaceutical manufacturing. researchgate.netmdpi.com

Table 4: Green Chemistry Strategies for Halogenated Pyrazine Synthesis

| Green Approach | Description | Advantages |

| Aqueous Halogenation | Using water as a solvent with safer halogenating agents (e.g., bromide-bromate couple). | Reduced use of organic solvents, increased safety. researchgate.netacs.org |

| Oxidative Halogenation | Employing clean oxidants like H₂O₂ with halide salts. | Avoids hazardous halogenating reagents, generates water as a byproduct. researchgate.net |

| Biocatalysis | Using enzymes (e.g., lipases) to catalyze reactions. | Mild reaction conditions, high selectivity, biodegradable catalysts. nih.gov |

| One-Pot Synthesis | Performing multiple synthetic steps in a single vessel. | Reduced waste, energy, and solvent consumption. tandfonline.com |

Q & A

Basic Research Questions

Q. What are reliable synthetic protocols for preparing 3-chloro-N-methylpyrazin-2-amine hydrochloride with high purity?

- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and subsequent hydrochlorination. For example:

N-Methylation : React 3-chloropyrazin-2-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .

Hydrochloride Formation : Treat the free base with concentrated HCl in ethanol under ice-cooling, followed by recrystallization from ethanol/ether to isolate the hydrochloride salt .

- Quality Control : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>97% purity) .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal structure to confirm bond lengths, angles, and hydrogen-bonding patterns. For pyrazine derivatives, intermolecular N–H⋯N and Cl⋯Cl interactions are critical for lattice stability .

- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., δ ~8.2 ppm for pyrazine protons) and FT-IR to identify N–H stretching (~3300 cm⁻¹) and Cl–N vibrations .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products (e.g., hydrolyzed amines or oxidized species) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer :

- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect conformational changes or tautomerism that may explain discrepancies between solution and solid-state structures .

- Computational Validation : Use density functional theory (DFT) to model optimized geometries and compare calculated chemical shifts (e.g., via Gaussian) with experimental NMR/X-ray data .

Q. What strategies optimize the regioselective functionalization of the pyrazine ring for medicinal chemistry applications?

- Methodological Answer :

- Directed Metalation : Use a lithium base (e.g., LDA) at –78°C to deprotonate the N-methyl group, enabling directed ortho-chlorination or coupling reactions .

- Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl/heteroaryl groups at the 5-position while retaining the 3-chloro substituent .

Q. How do solvent polarity and counterion effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents using kinetic studies (GC-MS monitoring). DMF typically enhances nucleophilicity of amines due to its high polarity .

- Counterion Exchange : Replace chloride with non-nucleophilic counterions (e.g., BF₄⁻) via ion-exchange resins to reduce side reactions in SNAr pathways .

Q. What analytical approaches identify degradation pathways under oxidative stress?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to H₂O₂ (3% w/v, 50°C) and analyze degradation products via LC-MS. Major pathways include N-demethylation (m/z shift –14) and pyrazine ring oxidation .

- Mass Fragmentation Mapping : Use high-resolution Q-TOF MS to assign fragment ions (e.g., m/z 143 for [C₅H₆ClN₂]⁺) and propose degradation mechanisms .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed ATP concentration in kinase inhibition assays) to minimize variability .

- Metabolite Profiling : Use hepatic microsome models (human/rat) to assess if divergent bioactivity stems from species-specific metabolite formation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.